3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine
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Description
3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine is a useful research compound. Its molecular formula is C20H15BrN4OS and its molecular weight is 439.33. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Antimicrobial and Antiviral Agents : Compounds structurally related to the specified chemical, particularly those incorporating pyridazine, triazole, and oxadiazole rings, have demonstrated significant antimicrobial and antiviral activities. This suggests their potential utility in developing new therapeutic agents against various bacterial and viral infections (Shamroukh & Ali, 2008).
Antitumor Activity : Certain derivatives, especially those synthesized from compounds containing chromen and thiazole moieties, showed promising antitumor activities against liver carcinoma cancer cell lines. This indicates the potential of heterocyclic compounds in cancer therapy research, suggesting areas where the specified compound could be explored (Gomha, Zaki, & Abdelhamid, 2015).
Synthetic Utility in Heterocyclic Chemistry : The versatility of heterocyclic compounds in synthesizing a wide range of derivatives with potential biological activities is well documented. This includes the synthesis of pyran, pyridine, and pyridazine derivatives, highlighting the importance of such compounds in medicinal chemistry and drug development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antioxidant Properties : Derivatives of heterocyclic compounds, including those with pyrimidine structures, have been studied for their antioxidant properties. These findings support the potential of structurally similar compounds in developing new antioxidants for therapeutic or cosmetic applications (Akbas et al., 2018).
Properties
IUPAC Name |
3-(3-bromophenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c1-13-5-7-14(8-6-13)17-9-10-19(24-23-17)27-12-18-22-20(25-26-18)15-3-2-4-16(21)11-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSATBSUDIKAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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